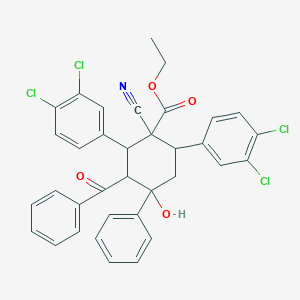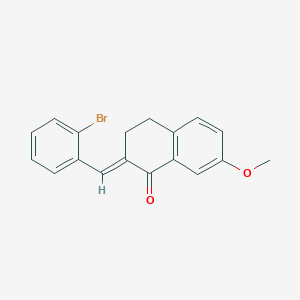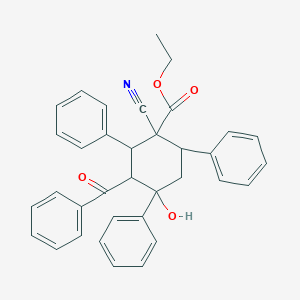
2-(4-bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a bromobenzylidene group at the 2-position and a methoxy group at the 6-position of the naphthalenone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone typically involves the condensation of 4-bromobenzaldehyde with 6-methoxy-3,4-dihydronaphthalen-1(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions
2-(4-bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the benzylidene group to a single bond, forming the corresponding dihydro derivative.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学研究应用
2-(4-bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 2-(4-bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromobenzylidene and methoxy groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
(E)-(4-Bromobenzylidene)amino cyclopropanecarboxylate: This compound shares the bromobenzylidene group but differs in its core structure.
Benzofuran derivatives: These compounds have a similar aromatic structure and may exhibit comparable biological activities.
Uniqueness
2-(4-bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone is unique due to its specific substitution pattern on the naphthalenone core, which imparts distinct chemical and biological properties. Its combination of a bromobenzylidene group and a methoxy group makes it a valuable compound for various research applications.
属性
分子式 |
C18H15BrO2 |
|---|---|
分子量 |
343.2g/mol |
IUPAC 名称 |
(2E)-2-[(4-bromophenyl)methylidene]-6-methoxy-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C18H15BrO2/c1-21-16-8-9-17-13(11-16)4-5-14(18(17)20)10-12-2-6-15(19)7-3-12/h2-3,6-11H,4-5H2,1H3/b14-10+ |
InChI 键 |
KDXPBXKMTJKZLE-GXDHUFHOSA-N |
手性 SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/CC2 |
SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)CC2 |
规范 SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-chloropyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B428437.png)

![5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-1-phenyl-1H-tetraazole](/img/structure/B428440.png)
![2,6-Bis[(5-chloro-2-pyridinyl)sulfanyl]-3-nitropyridine](/img/structure/B428444.png)
![2-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B428445.png)
![1-[3-(4-Chlorobenzoyl)-2-methyl-1-indolizinyl]ethanone](/img/structure/B428447.png)




![7-methoxy-2-[3-(2-methoxyphenyl)-2-propenylidene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B428457.png)



